Ferric stearate

Description

Properties

IUPAC Name |

iron(3+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQSLVIGPHXVAK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890507 | |

| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

906.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-36-2, 5136-76-5 | |

| Record name | Iron tristearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tristearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Q7454COW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ferric Stearate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ferric stearate, a compound of significant interest in various scientific and industrial fields, including pharmaceutical development. This document outlines its chemical identity, structural formula, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity and Structure

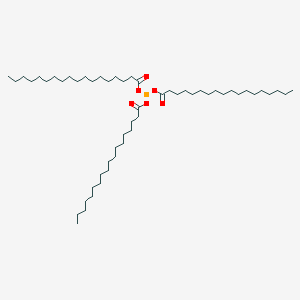

This compound, also known as iron(III) stearate or iron tristearate, is a salt formed between a ferric iron (Fe³⁺) cation and three stearate anions.[1][2] Stearic acid is a long-chain saturated fatty acid. The overall chemical formula for this compound is C₅₄H₁₀₅FeO₆ .[1][2]

The structure consists of a central iron(III) ion coordinated to the carboxylate groups of three stearate molecules. The long hydrocarbon chains of the stearate molecules give the compound its characteristic lipophilic nature.

Visual Representation of this compound Structure

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is an orange-red or brown, hygroscopic powder.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₁₀₅FeO₆ | [1][2] |

| Molecular Weight | 906.3 g/mol | [1] |

| Appearance | Orange-red or brown powder | [2] |

| Melting Point | 84 °C (183 °F; 357 K) | [2] |

| Solubility | Insoluble in water. Soluble in hot ethanol, toluene, chloroform, acetone, benzene, and turpentine. | [2] |

| Density | 0.849 g/mL at 25 °C | [3] |

| Flash Point | >230 °F | [3] |

Synthesis of this compound

This compound can be synthesized through various methods, with the saponification-metathesis reaction being a common and effective approach. This method involves the saponification of stearic acid to form a stearate salt, followed by a metathesis reaction with a soluble iron(III) salt.

Experimental Protocol: Saponification-Metathesis Synthesis

This protocol is adapted from a patented synthesis method to yield high-purity this compound.

Materials:

-

Stearic Acid

-

Sodium Hydroxide (NaOH)

-

Soluble Iron(III) Salt (e.g., Ferric Chloride, FeCl₃)

-

Distilled Water

Procedure:

-

Saponification:

-

Prepare a 0.5% - 3% (w/w) aqueous solution of sodium hydroxide.

-

Heat the sodium hydroxide solution to 90-95 °C.

-

While stirring, slowly add stearic acid to the heated solution.

-

Monitor the pH of the reaction mixture. Continue adding stearic acid until the pH is between 9 and 10.

-

Maintain stirring for an additional 20-25 minutes to ensure complete saponification, resulting in a sodium stearate solution.

-

-

Metathesis Reaction:

-

Cool the sodium stearate solution to a temperature between 60-80 °C.

-

Separately, prepare a 1% - 10% (w/w) aqueous solution of a soluble iron(III) salt and preheat it to 50-70 °C.

-

Slowly add the preheated iron(III) salt solution to the sodium stearate solution while stirring. An orange-yellow precipitate of this compound will form.

-

Continue adding the iron(III) salt solution until the pH of the reaction mixture is between 3 and 4.

-

-

Isolation and Purification:

-

Filter the precipitate from the reaction mixture.

-

Wash the collected this compound precipitate with water to remove any unreacted salts and impurities.

-

Dry the purified this compound powder.

-

Workflow Diagram for this compound Synthesis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ferric Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric stearate, the iron(III) salt of stearic acid, is a metallic soap with a complex structural nature and a range of industrial and emerging biomedical applications. While historically used as a drier in varnishes and a component in photocopying, its significance in modern materials science and pharmaceuticals is growing.[1][2] This is largely due to its role as a precursor in the synthesis of iron oxide nanoparticles (IONPs), which are at the forefront of innovations in drug delivery, diagnostic imaging, and therapeutic applications such as magnetic hyperthermia.[3][4][5][6]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols for its characterization, quantitative data presented for easy comparison, and visualizations of key processes to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Chemical Identity

-

IUPAC Name: Iron(3+);octadecanoate[7]

-

Synonyms: this compound, Iron(III) Stearate, Iron tristearate, Octadecanoic acid, iron(3+) salt[7][8]

-

CAS Number: 555-36-2[7]

Physical and Chemical Properties

This compound is typically an orange-red or brown, hygroscopic powder.[1] Its properties can vary depending on its purity and the method of synthesis, which can lead to the formation of complex polynuclear structures rather than a simple monomeric salt.[9]

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Orange-red to brown powder | [1] |

| Melting Point | 84 °C | [1] |

| Boiling Point | 359.4 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in hot ethanol, toluene, chloroform, acetone, benzene, turpentine | [1] |

Table 2: Chemical Properties and Identifiers of this compound

| Property | Value | References |

| Molecular Formula | C₅₄H₁₀₅FeO₆ | [1][7] |

| Molecular Weight | 906.3 g/mol | [1][7] |

| IUPAC Name | Iron(3+);octadecanoate | [7] |

| CAS Number | 555-36-2 | [7] |

Experimental Protocols

Synthesis of this compound (Metathesis Reaction)

This protocol describes a common method for synthesizing this compound via a metathesis reaction between sodium stearate and ferric chloride.[10]

Materials:

-

Stearic Acid

-

Sodium Hydroxide (NaOH)

-

Ferric Chloride (FeCl₃)

-

Distilled Water

-

Ethanol (for washing)

Procedure:

-

Preparation of Sodium Stearate:

-

Dissolve a specific molar amount of stearic acid in hot ethanol.

-

Separately, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

Slowly add the NaOH solution to the stearic acid solution while stirring vigorously to form sodium stearate.

-

-

Reaction with Ferric Chloride:

-

Prepare an aqueous solution of ferric chloride.

-

Slowly add the ferric chloride solution to the sodium stearate solution under continuous stirring. A precipitate of this compound will form.

-

-

Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate several times with hot distilled water to remove any unreacted salts.

-

Follow with a wash using ethanol to remove any unreacted stearic acid.

-

-

Drying:

-

Dry the purified this compound powder in a vacuum oven at a temperature below its melting point (e.g., 60-70 °C) until a constant weight is achieved.

-

Characterization Protocols

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

This method determines the equilibrium solubility of this compound in a given solvent.[11][12][13][14][15]

Procedure:

-

Add an excess amount of this compound to a known volume of the desired organic solvent (e.g., toluene, hot ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration through a solvent-compatible syringe filter may be necessary.

-

Analyze the concentration of this compound in the sampled solution using a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation, or a spectroscopic method if a suitable chromophore exists or can be derivatized).

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound.

TGA Protocol:

-

Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.[16][17][18]

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Record the mass of the sample as a function of temperature. The resulting thermogram will show mass loss at temperatures corresponding to decomposition.

DSC Protocol:

-

Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample and reference at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The DSC will record the difference in heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events, such as melting and decomposition, will appear as peaks in the DSC thermogram.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound.

Procedure (KBr Pellet Method): [19][20][21]

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum. The spectrum should show characteristic peaks for the carboxylate group and the long hydrocarbon chains of the stearate ligand.[22]

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for the synthesis of iron oxide nanoparticles (IONPs).[3][4] These nanoparticles have shown significant promise in various biomedical applications.

-

Drug Delivery: IONPs can be functionalized to carry therapeutic agents. Their small size allows them to potentially cross biological barriers, and their magnetic properties can be exploited for targeted delivery to specific tissues or tumors using an external magnetic field.[23]

-

Magnetic Hyperthermia: When subjected to an alternating magnetic field, superparamagnetic iron oxide nanoparticles generate heat.[5][6][24][25][26] This phenomenon, known as magnetic hyperthermia, is being investigated as a cancer therapy to selectively destroy tumor cells.[5][6][24][25][26]

-

Pharmaceutical Excipient: While less common than other metallic stearates like magnesium stearate, this compound has potential uses as a hydrophobic lubricant in tablet manufacturing.[27][28][29][30] Its biocompatibility is an important consideration for such applications.[31]

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

Application in Nanoparticle Synthesis for Drug Delivery

Caption: Role of this compound in drug delivery applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dl.astm.org [dl.astm.org]

- 3. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAGNETIC NANOPARTICLE HYPERTHERMIA IN CANCER TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fundamentals to Apply Magnetic Nanoparticles for Hyperthermia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C54H105FeO6 | CID 68388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. This compound|Iron(III) Stearate Reagent [benchchem.com]

- 10. CN100391927C - Synthetic method of iron stearate - Google Patents [patents.google.com]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. uspnf.com [uspnf.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. scribd.com [scribd.com]

- 16. epfl.ch [epfl.ch]

- 17. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 18. aurigaresearch.com [aurigaresearch.com]

- 19. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Magnetic Hyperthermia for Cancer Treatment: Main Parameters Affecting the Outcome of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pharmaexcipients.com [pharmaexcipients.com]

- 30. Mechanistic evaluation of binary effects of magnesium stearate and talc as dissolution retardants at 85% drug loading in an experimental extended-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Evaluation of iron oxide nanoparticle biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ferric stearate in organic solvents

An In-depth Technical Guide to the Solubility of Ferric Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the iron (III) salt of stearic acid, is a metallic soap with a wide range of applications in industrial and research settings. Its utility often depends on its interaction with organic solvents, making a thorough understanding of its solubility characteristics crucial for formulation development, chemical synthesis, and drug delivery applications. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details experimental protocols for its quantitative determination, and presents logical workflows for solubility testing.

This compound is a compound that is insoluble in water but demonstrates solubility in several organic solvents, particularly when heated.[1] Its solubility behavior is primarily dictated by the long, nonpolar hydrocarbon chains of the stearate ligands, making it more compatible with non-polar organic solvents.

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not extensively available in peer-reviewed literature. However, qualitative assessments consistently indicate its solubility in a range of non-polar and some polar organic solvents, often requiring heat to achieve significant dissolution.[1] The principle of "like dissolves like" is a useful guide for predicting the solubility of this metallic soap.[2]

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Class | Polarity | Qualitative Solubility | Temperature Condition | Citation |

| Toluene | Aromatic Hydrocarbon | Non-polar | Soluble | Hot | [1] |

| Benzene | Aromatic Hydrocarbon | Non-polar | Soluble | Hot | [1] |

| Chloroform | Halogenated Hydrocarbon | Polar aprotic | Soluble | Hot | [1] |

| Turpentine | Terpene (Mixture) | Non-polar | Soluble | - | [1] |

| Ethanol | Alcohol | Polar protic | Soluble | Hot | [1] |

| Acetone | Ketone | Polar aprotic | Soluble | Hot | [1] |

| Water | - | Highly polar | Insoluble | - | [1] |

Note: The qualitative descriptions are based on available literature. For specific applications, quantitative determination is highly recommended.

Factors Influencing Solubility

The solubility of this compound, like other metallic soaps, is influenced by several factors:

-

Nature of the Solvent: Non-polar solvents like toluene and benzene are generally effective at dissolving this compound due to favorable van der Waals interactions with the long hydrocarbon chains of the stearate molecules.[2]

-

Temperature: Increased temperature generally enhances the solubility of this compound in organic solvents.[1] This is a critical factor to consider in experimental design and practical applications.

-

Chain Length of the Fatty Acid: While this guide focuses on stearate (an 18-carbon chain), it is a general principle that longer fatty acid chains in metallic soaps tend to increase solubility in non-polar organic solvents.[2]

-

Type of Metal: The metal cation can influence the ionic character of the metal-fatty acid bond. While ferric iron is the focus here, other metal stearates exhibit varying solubilities based on the metal's properties.[2]

Experimental Protocols for Quantitative Solubility Determination

Given the scarcity of published quantitative data, researchers often need to determine the solubility of this compound experimentally. The gravimetric method is a straightforward and reliable approach for this purpose.[3][4]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in a chosen solvent at a specific temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[3][5]

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance (readability to 0.0001 g)

-

Evaporating dishes or pre-weighed vials

-

Drying oven

-

Filtration apparatus (e.g., syringe filters compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to 24 hours, depending on the solvent and temperature.[5] It is advisable to determine the time to equilibrium by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-heated or ambient temperature pipette to avoid precipitation upon cooling.

-

Filter the withdrawn sample through a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer a known volume of the filtrate into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the boiling point of the solvent can be used.

-

Once the solvent is completely evaporated, dry the dish or vial containing the this compound residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Cool the dish or vial in a desiccator before weighing it on an analytical balance.

-

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Logical Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Alternative Analytical Methods for Concentration Measurement

For more sensitive or high-throughput measurements, the concentration of dissolved this compound can be determined using analytical instrumentation.

4.2.1 Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

ICP-AES is a highly sensitive method for determining the elemental composition of a sample.[6] To measure this compound concentration, the iron content in the filtered saturated solution is quantified.

Procedure Outline:

-

Prepare a saturated solution and filter it as described in the gravimetric method.

-

Prepare a series of calibration standards of known iron concentrations in the same organic solvent.

-

Dilute the filtered sample solution with the organic solvent to a concentration that falls within the linear range of the ICP-AES instrument.

-

Analyze the standards and the sample solution by ICP-AES to determine the iron concentration.

-

Calculate the concentration of this compound based on its molecular weight and the measured iron concentration.

4.2.2 UV-Visible Spectrophotometry

If this compound exhibits a characteristic absorbance in the UV-Visible spectrum, this method can be used for quantification. Alternatively, a colorimetric agent that reacts with iron can be employed.[7][8][9]

Procedure Outline:

-

Prepare a saturated solution and filter it.

-

Develop a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the chosen solvent at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the filtered sample solution (diluted if necessary).

-

Determine the concentration of this compound in the sample from the calibration curve.

Logical Workflow for Analytical Method-Based Solubility Determination

Caption: Workflow for solubility determination using analytical methods.

Applications in Drug Development

The solubility of this compound in organic solvents is particularly relevant in the pharmaceutical industry. For instance, in the formulation of lipid-based drug delivery systems like solid lipid nanoparticles (SLNs), this compound can be incorporated as part of the lipid matrix. Understanding its solubility in organic solvents used during the preparation process, such as the hot homogenization technique, is critical for achieving a uniform dispersion and successful nanoparticle formation.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the literature, its qualitative solubility in non-polar and some polar organic solvents, especially upon heating, is well-established. This technical guide provides detailed experimental protocols, primarily focusing on the robust gravimetric method, to enable researchers and drug development professionals to determine these crucial solubility parameters. The provided workflows, illustrated with diagrams, offer a clear and logical approach to conducting these experiments. Accurate determination of this compound's solubility is essential for its effective application in various scientific and industrial fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. "Estimating iron content in natural samples by UV-Vis spectrophotometry" [wisdomlib.org]

An In-depth Technical Guide to the Synthesis of Ferric Stearate from Stearic Acid and Iron Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric stearate, a compound of significant interest in various industrial and research applications, particularly as a precursor in the synthesis of iron oxide nanoparticles for drug delivery systems, can be synthesized through several chemical routes. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from stearic acid and iron salts. Detailed experimental protocols for the saponification-metathesis, direct synthesis, and fusion methods are presented. Quantitative data, including reaction conditions, yields, and product characteristics, are summarized in tabular format for comparative analysis. Furthermore, this guide includes visual representations of the experimental workflows using Graphviz to facilitate a clear understanding of the synthesis processes.

Introduction

This compound, with the chemical formula Fe(C₁₈H₃₅O₂)₃, is an iron (III) salt of stearic acid. It is a waxy, orange-brown solid that is insoluble in water but soluble in several organic solvents.[1] Its utility spans various fields, from being a catalyst in organic reactions to its emerging role in nanotechnology and drug delivery. In the context of drug development, this compound is a key precursor for the thermal decomposition synthesis of monodisperse iron oxide nanoparticles (IONPs).[2][3] These nanoparticles are extensively investigated for applications such as magnetic resonance imaging (MRI) contrast agents, magnetic hyperthermia cancer therapy, and targeted drug delivery. The physicochemical properties of the synthesized IONPs are highly dependent on the purity and characteristics of the this compound precursor. Therefore, a thorough understanding and control of the this compound synthesis process are paramount.

This guide details the most common and effective methods for the synthesis of this compound, providing researchers and drug development professionals with the necessary information to produce this compound with desired purity and yield.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main methods: saponification-metathesis, direct synthesis, and the fusion method. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, purity, and scalability.

Saponification-Metathesis Method (Double Decomposition/Precipitation)

This is the most widely reported and well-established method for synthesizing this compound. It is a two-step process that involves the saponification of stearic acid followed by a metathesis reaction with a soluble ferric salt.[4][5]

Step 1: Saponification of Stearic Acid

Stearic acid is reacted with a strong base, typically sodium hydroxide (NaOH), to form sodium stearate, a water-soluble soap. This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete saponification.

Step 2: Metathesis Reaction

The aqueous solution of sodium stearate is then reacted with a solution of a soluble ferric salt, such as ferric chloride (FeCl₃) or ferric sulfate (Fe₂(SO₄)₃). This results in a double decomposition reaction where the ferric ions replace the sodium ions, leading to the precipitation of the water-insoluble this compound. The precipitate can then be collected by filtration, washed to remove byproducts like sodium chloride or sodium sulfate, and dried.

The overall reaction can be represented as:

3C₁₇H₃₅COOH + 3NaOH → 3C₁₇H₃₅COONa + 3H₂O 3C₁₇H₃₅COONa + FeCl₃ → Fe(C₁₇H₃₅COO)₃↓ + 3NaCl

A key advantage of this method is the potential for high purity and yield, often exceeding 90%.[4] Careful control of reaction parameters such as pH, temperature, and reactant concentrations is crucial for obtaining a high-quality product.

Direct Synthesis Method

The direct synthesis method involves the direct reaction of stearic acid with an iron source. This can be achieved through two primary routes:

2.2.1 Reaction with Iron Oxides:

In this approach, stearic acid is reacted directly with iron oxides, such as a mixture of ferric oxide (Fe₂O₃) and ferrous oxide (FeO), at elevated temperatures.[6] This method can be performed with or without a catalyst. The direct reaction avoids the use of aqueous solutions, which can simplify the process and reduce waste. However, it may require higher temperatures and longer reaction times.

2.2.2 Reaction with Soluble Iron Salts:

Stearic acid can also be reacted directly with a soluble iron salt, like ferric chloride, often in the presence of an organic solvent to facilitate a homogeneous reaction system.[1] The insolubility of stearic acid in water makes a direct aqueous reaction with an iron salt solution inefficient. The use of organic solvents, however, can increase the cost and complexity of the process.

Fusion Method

The fusion method, also known as the direct method or scorification, involves heating a mixture of stearic acid with a metal hydroxide, oxide, or carbonate to a temperature above the melting point of the resulting this compound.[7] This solvent-free method is attractive from an environmental and economic perspective. The reaction proceeds in a molten state, and the water produced during the reaction is evaporated. The final product is obtained after cooling and pulverization. The reaction temperature for this method is typically in the range of 120-200°C.[7]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using the saponification-metathesis and direct synthesis with iron oxide methods.

Saponification-Metathesis Protocol

This protocol is adapted from a patented method that reports high yield and purity.[4]

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Sodium Hydroxide (NaOH)

-

Ferric Chloride (FeCl₃) or Ferric Sulfate (Fe₂(SO₄)₃)

-

Distilled Water

Equipment:

-

Reaction vessel with a stirrer and heating mantle

-

pH meter

-

Buchner funnel and filtration flask

-

Drying oven

Procedure:

-

Preparation of Sodium Stearate Solution:

-

Prepare a 0.5% - 3% (w/w) solution of sodium hydroxide in distilled water.

-

Heat the NaOH solution to 90-95°C with constant stirring.

-

Slowly add stearic acid to the hot NaOH solution. Monitor the pH of the reaction mixture and continue adding stearic acid until the pH is between 9 and 10.

-

Maintain the temperature and stirring for an additional 20-25 minutes to ensure complete saponification. The resulting solution should be a clear, transparent sodium stearate solution.

-

-

Precipitation of this compound:

-

Cool the sodium stearate solution to 60-80°C.

-

Prepare a 1% - 10% (w/w) solution of ferric chloride or ferric sulfate in distilled water and preheat it to 50-70°C.

-

Slowly add the warm ferric salt solution to the sodium stearate solution under vigorous stirring. An orange-yellow precipitate of this compound will form immediately.

-

Monitor the pH of the reaction mixture. Continue adding the ferric salt solution until the pH drops to 3-4.

-

-

Isolation and Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake thoroughly with tap water (3 times) followed by distilled water (3 times) to remove any unreacted salts and impurities.

-

Dry the purified this compound powder in an oven at 70-80°C for 24 hours.

-

Direct Synthesis with Iron Oxides Protocol

This protocol is based on a patented method for the rapid synthesis of this compound.[6]

Materials:

-

Stearic Acid

-

Ferric Oxide (Fe₂O₃)

-

Ferrous Oxide (FeO)

-

Catalyst: Ethylene bis stearamide and paraffin hydrocarbon mixture (1:9 mass ratio)

Equipment:

-

Reaction vessel with a stirrer and heating system

Procedure:

-

Mixing of Reactants:

-

Mix stearic acid, ferric oxide, and ferrous oxide in a mass ratio of 50:30:20.

-

Add the catalyst mixture (ethylene bis stearamide and paraffin hydrocarbon) at 10% of the total weight of the stearic acid and iron oxides.

-

-

Reaction:

-

Heat the mixture to 70°C with constant stirring.

-

Maintain the reaction at this temperature for 2 hours to obtain the this compound mixture.

-

-

Isolation:

-

The patent describes the product as a "this compound mixture," suggesting that further purification steps may be required depending on the desired purity for a specific application.

-

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various sources on the synthesis of this compound.

Table 1: Reaction Parameters for Saponification-Metathesis Synthesis of this compound [4]

| Parameter | Value |

| Saponification Stage | |

| NaOH Concentration | 0.5% - 3% (w/w) |

| Reaction Temperature | 90-95°C |

| Final pH | 9-10 |

| Metathesis Stage | |

| Sodium Stearate Solution Temp. | 60-80°C |

| Ferric Salt Concentration | 1% - 10% (w/w) |

| Ferric Salt Solution Temp. | 50-70°C |

| Final pH | 3-4 |

| Product Characteristics | |

| Yield | 93.8% - 95.1% |

| Purity | 97.1% - 98.5% |

| Melting Point | 86-88°C |

Table 2: Reaction Parameters for Direct Synthesis with Iron Oxides [6]

| Parameter | Value |

| Reactant Mass Ratio | |

| Stearic Acid : Ferric Oxide : Ferrous Oxide | 50 : 30 : 20 |

| Catalyst | |

| Type | Ethylene bis stearamide : Paraffin hydrocarbon |

| Mass Ratio | 1 : 9 |

| Amount | 10% of total reactant weight |

| Reaction Conditions | |

| Temperature | 70°C |

| Reaction Time | 2 hours |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅₄H₁₀₅FeO₆ | [1] |

| Molar Mass | 906.3 g/mol | [1] |

| Appearance | Orange-red or brown powder | [1] |

| Solubility | Insoluble in water; Soluble in hot ethanol, toluene, chloroform, acetone, benzene, turpentine | [1] |

| Melting Point | ~84°C | [1] |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthesis methods described.

Caption: Workflow for the Saponification-Metathesis synthesis of this compound.

Caption: Workflow for the Direct Synthesis of this compound with iron oxides.

Conclusion

The synthesis of this compound is a critical step in the development of advanced materials, particularly for biomedical applications involving iron oxide nanoparticles. This guide has provided a detailed overview of the primary synthesis routes, including the saponification-metathesis, direct synthesis, and fusion methods. The saponification-metathesis method stands out for its potential to produce high-purity this compound with high yields, although it requires careful control of reaction conditions. The direct synthesis and fusion methods offer simpler, often solvent-free alternatives, which can be advantageous for large-scale production.

The choice of synthesis method will depend on the specific requirements of the application, including desired purity, yield, cost, and environmental considerations. The provided experimental protocols, quantitative data, and workflow diagrams serve as a valuable resource for researchers and scientists in optimizing the synthesis of this compound for their specific needs in drug development and other advanced applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Collection - Iron Stearate Structures: An Original Tool for Nanoparticles Design - Inorganic Chemistry - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. CN100391927C - Synthetic method of iron stearate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Method for quickly synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]

Ferric Stearate: A Technical Guide to Industrial Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric stearate, the iron (III) salt of stearic acid, is a versatile organometallic compound with a growing portfolio of industrial applications. Classified as a metallic soap, this compound's unique chemical and physical properties make it a valuable additive in the polymer and rubber industries, a catalyst in organic synthesis, and a precursor in the development of advanced nanomaterials. This technical guide provides an in-depth review of the primary industrial uses of this compound, detailing its mechanisms of action, relevant experimental protocols, and key performance data.

Introduction to this compound

This compound (Fe(C₁₈H₃₅O₂)₃) is an orange-red or brown, water-insoluble powder.[1] Its structure, consisting of a central iron (III) ion coordinated to three long-chain stearate ligands, imparts both hydrophobic and catalytic properties.[2] This dual nature is fundamental to its function across various applications. While historically used in applications such as varnish driers and photocopying, its modern utility is most prominent in materials science and chemical synthesis.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These characteristics, such as its melting point and solubility profile, are critical determinants of its processing and performance in different industrial contexts.[1]

| Property | Value | References |

| Chemical Formula | C₅₄H₁₀₅FeO₆ | [1] |

| Molar Mass | 906.3 g/mol | [1][4] |

| Appearance | Orange-red or brown powder | [1] |

| Melting Point | ~84 °C (183 °F) | [1] |

| Boiling Point | 359.4 °C (678.9 °F) | [1] |

| Solubility | Insoluble in water. Soluble in hot ethanol, toluene, chloroform, acetone, benzene, and turpentine. | [1][3][5] |

| Classification | Metallic Soap | [1] |

Core Industrial Applications

Polymer and Rubber Industries

This compound, like other metallic stearates, serves multiple functions in the processing of plastics and rubbers.[2][6] Its primary roles include acting as a lubricant, release agent, and stabilizer.[7][8] A particularly significant application is its use as a prodegradant additive to promote the oxo-degradation of polyolefins, such as polyethylene and polypropylene.[9][10]

-

Lubrication and Mold Release: The long hydrocarbon chains of the stearate ligands provide lubricity, reducing friction during polymer processing.[11][12] This improves material flow, lowers energy consumption, and prevents the polymer from adhering to molds and processing equipment.[7][13]

-

Acid Scavenger: In some polymer formulations, particularly PVC, metallic stearates act as acid scavengers, neutralizing acidic byproducts that can accelerate polymer degradation.[6][8]

-

Prodegradant (Photosensitizer): this compound is used as a photosensitizer in the manufacturing of degradable plastics, such as agricultural films and packaging bags.[10] When exposed to UV light and heat, it catalyzes the formation of free radicals, initiating an oxidation process that breaks down the polymer chains, making the plastic brittle and susceptible to further environmental degradation.

A logical workflow for incorporating this compound as a prodegradant additive in plastic manufacturing is outlined below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. akrochem.com [akrochem.com]

- 3. This compound | 555-36-2 [chemicalbook.com]

- 4. This compound | C54H105FeO6 | CID 68388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Applications of metallic stearates - Goldstab Organics [goldstab.com]

- 7. nimbasia.com [nimbasia.com]

- 8. baerlocher.com [baerlocher.com]

- 9. blachford.com [blachford.com]

- 10. echemi.com [echemi.com]

- 11. rewachem.com [rewachem.com]

- 12. nimbasia.com [nimbasia.com]

- 13. pishrochem.com [pishrochem.com]

The Dual Nature of Ferric Stearate: A Technical Guide to its Catalytic and Polymeric Applications

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Ferric Stearate in Catalysis and Polymer Science.

This compound, an iron (III) salt of stearic acid, is a versatile compound with significant, albeit distinct, roles in the fields of catalysis and polymer science. While its catalytic activity is primarily harnessed as a pro-oxidant to initiate degradation in polymers and in the upgrading of heavy oils, its function in polymer science is multifaceted, serving as a lubricant, stabilizer, and release agent. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and key applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Synthesis of this compound

This compound is typically synthesized via two primary methods: saponification-metathesis and direct reaction. The choice of method depends on the desired purity, scale of production, and available starting materials.

1.1. Saponification-Metathesis Method

This widely used method involves a two-step process: the saponification of stearic acid to form a soluble stearate salt, followed by a metathesis reaction with a soluble iron (III) salt to precipitate the this compound.

1.2. Direct Reaction Method

A simpler approach involves the direct reaction of stearic acid with an iron oxide at elevated temperatures, often in the presence of a catalyst.[1]

Role in Catalysis

In catalysis, this compound is primarily recognized for its pro-oxidant properties, where it facilitates oxidation reactions. This is particularly relevant in the controlled degradation of polymers and in the upgrading of heavy crude oil. The catalytic mechanism often involves the generation of free radicals or the in-situ formation of catalytically active iron oxide nanoparticles.[2][3]

2.1. Pro-oxidant in Polymer Degradation

This compound is added to polymers to accelerate their degradation through thermo-oxidation and photodegradation.[4] The iron (III) ions catalyze the formation of free radicals, which initiate and propagate chain scission reactions within the polymer matrix, leading to a reduction in molecular weight and a change in physical properties.[4]

2.2. Catalysis in Heavy Oil Upgrading

In the petroleum industry, this compound is used as an oil-soluble catalyst for the in-situ catalytic upgrading of heavy oil.[2] Upon heating, it decomposes to form highly dispersed iron oxide nanoparticles that catalytically promote cracking and hydrogenation reactions, reducing the viscosity and improving the quality of the heavy oil.[2]

2.3. Representative Catalytic Performance

While specific data on this compound as a catalyst in fine chemical synthesis is limited, iron salts, in general, are known to catalyze a variety of organic reactions, such as the oxidation of alcohols. The following table presents representative data for the iron-catalyzed aerobic oxidation of benzyl alcohol, illustrating the potential catalytic activity of iron compounds.

| Substrate | Catalyst System | Oxidant | Product | Conversion (%) | Selectivity (%) | Reference |

| Benzyl Alcohol | Fe(NO₃)₃·9H₂O | O₂ | Benzaldehyde | 95 | 95 | [5] |

| Benzyl Alcohol | Fe(NO₃)₃·9H₂O / TEMPO / KCl | Air | Benzoic Acid | >99 | >99 | [2] |

Role in Polymer Science

Beyond its role as a pro-degradant, this compound, as part of the broader family of metal stearates, plays a crucial role as a processing aid in the polymer industry. These functions are primarily physical rather than chemical.

3.1. Lubricant and Processing Aid

Metal stearates are widely used as lubricants in the processing of polymers, particularly PVC.[5] They reduce friction between the polymer and processing equipment and between polymer chains, improving flowability and reducing processing temperatures.[5]

3.2. Stabilizer and Acid Scavenger

During the processing of certain polymers like PVC, thermal degradation can release acidic byproducts (e.g., HCl). Metal stearates can act as acid scavengers, neutralizing these acids and preventing further degradation of the polymer.[6]

3.3. Effect on Polymer Properties

The addition of this compound as a pro-oxidant significantly affects the mechanical and physical properties of polymers over time, as illustrated by the following data for high-density polyethylene (HDPE) subjected to thermal aging.

| Property | HDPE (Control) | HDPE + 0.1 wt% this compound | Test Method |

| Tensile Strength (MPa) | ASTM D882 | ||

| Initial | 25 | 24.5 | |

| After 500h @ 90°C | 23 | 15 | |

| Elongation at Break (%) | ASTM D882 | ||

| Initial | 800 | 780 | |

| After 500h @ 90°C | 650 | 150 | |

| Carbonyl Index | FTIR Spectroscopy | ||

| Initial | <0.01 | <0.01 | |

| After 500h @ 90°C | 0.1 | 0.8 | |

| Gel Content (%) | ASTM D2765 | ||

| After 500h @ 90°C | <1 | 15 |

(Note: The data in this table is representative and compiled from trends observed in studies on the effect of pro-oxidants on polyethylene degradation.[7])

Experimental Protocols

4.1. Synthesis of this compound via Saponification-Metathesis

This protocol is adapted from established patent literature.[2]

Objective: To synthesize this compound powder.

Materials:

-

Stearic Acid

-

Sodium Hydroxide (NaOH)

-

Ferric Chloride (FeCl₃)

-

Distilled Water

-

Ethanol

Procedure:

-

Saponification:

-

Prepare a 0.5-3% (w/w) solution of NaOH in distilled water and heat to 90-95°C in a reaction vessel equipped with a stirrer.

-

Slowly add stearic acid to the hot NaOH solution while stirring continuously.

-

Continue the reaction until the pH of the solution reaches 9-10, indicating the formation of sodium stearate.

-

-

Metathesis:

-

Cool the sodium stearate solution to 60-80°C.

-

Separately, prepare a 1-10% (w/w) aqueous solution of FeCl₃ and preheat it to 50-70°C.

-

Slowly add the warm FeCl₃ solution to the sodium stearate solution under vigorous stirring. An orange-yellow precipitate of this compound will form immediately.

-

Monitor the pH of the reaction mixture and stop adding the FeCl₃ solution when the pH reaches 3-4.

-

-

Isolation and Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake several times with distilled water to remove any soluble impurities.

-

Dry the this compound powder in an oven at a temperature below its melting point (approximately 80-90°C) until a constant weight is achieved.

-

4.2. Evaluation of this compound as a Pro-oxidant in Polyethylene

Objective: To assess the effect of this compound on the thermo-oxidative degradation of polyethylene.

Materials:

-

Polyethylene (e.g., HDPE) powder

-

This compound powder

-

Internal mixer or twin-screw extruder

-

Compression molding press

-

Forced-air convection oven

-

Tensile testing machine

-

FTIR spectrometer

-

Soxhlet extraction apparatus

Procedure:

-

Sample Preparation:

-

Dry-blend the polyethylene powder with the desired concentration of this compound (e.g., 0.1 wt%).

-

Melt-compound the blend using an internal mixer or twin-screw extruder to ensure homogeneous dispersion.

-

Compression mold the compounded material into thin films of uniform thickness (e.g., 100-200 µm).

-

-

Accelerated Aging:

-

Place the polymer films in a forced-air convection oven at a constant temperature (e.g., 90°C).

-

Remove samples at predetermined time intervals (e.g., 0, 100, 250, 500 hours).

-

-

Property Evaluation:

-

Mechanical Properties: Conduct tensile tests on the aged films according to ASTM D882 to determine tensile strength and elongation at break.

-

Carbonyl Index: Record the FTIR spectra of the films. Calculate the carbonyl index as the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to the absorbance of a reference peak (e.g., methylene scissoring at 1465 cm⁻¹).[8]

-

Gel Content: Determine the gel content of the aged samples using Soxhlet extraction with a suitable solvent (e.g., xylene) according to ASTM D2765.

-

Visualizations

Caption: Saponification-Metathesis Synthesis of this compound.

Caption: Workflow for Evaluating Polymer Degradation with this compound.

Caption: Free Radical Mechanism of Polymer Degradation Initiated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron Catalysis for Room-Temperature Aerobic Oxidation of Alcohols to Carboxylic Acids [organic-chemistry.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. baerlocher.com [baerlocher.com]

- 7. researchgate.net [researchgate.net]

- 8. rheogistics.com [rheogistics.com]

Magnetic properties of Ferric stearate compounds

An In-depth Technical Guide on the Magnetic Properties of Ferric Stearate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an iron (III) salt of stearic acid, is an organometallic compound with the chemical formula Fe(C₁₈H₃₅O₂)₃.[1][2] Structurally, it consists of planes of iron ions separated by long-chain hydrocarbons, creating a quasi-two-dimensional magnetic structure.[3][4] This unique arrangement imparts interesting magnetic properties that have garnered significant attention. While not as strongly magnetic as bulk iron oxides, its characteristics, including superparamagnetism, make it and its derivatives valuable in various fields.[3][5] Notably, iron stearate serves as a key precursor in the synthesis of iron oxide nanoparticles for biomedical applications, such as magnetic resonance imaging (MRI) and magnetically guided drug delivery.[6][7][8][9] This guide provides a comprehensive overview of the magnetic properties of this compound, the experimental protocols used for its characterization, and its relevance in drug development.

Core Magnetic Properties

This compound compounds exhibit complex magnetic behaviors that are highly dependent on their specific composition and structure.

-

Superparamagnetism : At high temperatures (from 295 K down to approximately 60 K), certain samples of this compound exhibit superparamagnetism.[3] This phenomenon is characterized by the magnetization of the material scaling linearly with the ratio of the applied magnetic field to temperature (H/T).[3] Superparamagnetism arises in small magnetic particles where thermal energy is sufficient to randomly flip the magnetic moment, resulting in a net magnetic moment of zero in the absence of an external field.

-

Magnetic Ordering : Below a transition temperature of about 60 K, deviations from superparamagnetic behavior are observed, indicating a transition to a state of time-independent magnetic order.[3] This transition is evidenced by shifts in electron spin resonance fields and the splitting of the Mössbauer spectrum.[3] The presence of hydroxy-ferric stearate appears to be correlated with this magnetic ordering at relatively high temperatures.[3]

-

Quasi-Two-Dimensional Magnetism : The molecular structure of this compound, with its long hydrocarbon chains separating planes of iron ions by approximately 50 Å, makes it an excellent model for studying quasi-two-dimensional magnetic systems.[3][4]

Quantitative Magnetic Data

The magnetic properties of this compound have been quantified using various spectroscopic and magnetometric techniques. The data below is derived from studies on powdered this compound samples. It is important to distinguish these properties from those of nanoparticles synthesized from this compound, which can have different magnetic characteristics.

| Parameter | Value | Temperature | Experimental Technique | Reference |

| Hyperfine Field | 485 kOe | 5 K | Mössbauer Spectroscopy | [3] |

| Isomer Shift | 0.45 mm/s (relative to iron) | 5 K | Mössbauer Spectroscopy | [3] |

| Magnetic Behavior | Superparamagnetic | 60 K - 295 K | Magnetic Susceptibility | [3] |

| Magnetic Transition | Transition to ordered state | < 60 K | ESR, Mössbauer | [3] |

Note: For comparison, the typical hyperfine field for Fe³⁺ is around 512 kOe.[3]

The table below shows magnetic properties for carbon-encapsulated magnetic nanoparticles produced via the direct conversion of iron stearate. These values are not for this compound itself but illustrate the properties of materials derived from it.

| Parameter | Value | Temperature | Experimental Technique | Reference |

| Saturation Magnetization (Ms) | 58.8 emu/g | 300 K | Magnetometry | [10] |

| Remanent Magnetization (Mr) | 5.0 emu/g | 300 K | Magnetometry | [10] |

| Coercive Field (Hc) | 240 Oe | 300 K | Magnetometry | [10] |

Experimental Protocols

The characterization of this compound's magnetic properties relies on a suite of sensitive analytical techniques.

Mössbauer Spectroscopy

Principle: Mössbauer spectroscopy is a nuclear technique that probes the local chemical environment of specific nuclei, such as ⁵⁷Fe.[11] It measures the recoil-free emission and absorption of gamma rays, providing exquisitely sensitive information on the oxidation state, electron density (isomer shift), electric field gradient (quadrupole splitting), and internal magnetic fields (hyperfine splitting) at the iron nucleus.[11][12][13]

Methodology:

-

Sample Preparation: A powdered sample of this compound is contained in a sample holder.

-

Apparatus: A standard transmission Mössbauer spectrometer is used. This consists of a radioactive source (e.g., ⁵⁷Co in a rhodium matrix) mounted on a velocity transducer, a collimator, the sample holder within a cryostat for temperature control, and a gamma-ray detector.[14]

-

Measurement: The source is moved with a range of velocities (typically mm/s) to Doppler shift the energy of the emitted gamma rays. The detector measures the transmission of gamma rays through the sample as a function of the source velocity.

-

Data Analysis: The resulting spectrum of transmission versus velocity is analyzed. For this compound at low temperatures, the spectrum splits into multiple lines due to the magnetic hyperfine field.[3] The magnitude of this splitting is used to calculate the hyperfine field, while the overall shift of the spectrum's center provides the isomer shift.[12]

Magnetic Susceptibility Measurements

Principle: These measurements determine the degree to which a material is magnetized in an applied magnetic field. Techniques like Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are commonly employed.[15][16][17]

Methodology (VSM):

-

Sample Preparation: A known mass of the this compound powder is packed into a sample holder.

-

Measurement: The sample is placed in a uniform magnetic field and vibrated sinusoidally.[18] This vibration of the magnetic sample induces an electrical signal in a set of stationary pickup coils, according to Faraday's Law of Induction.[16][19]

-

Data Acquisition: The induced voltage is proportional to the magnetic moment of the sample. Measurements are typically performed as a function of the applied magnetic field at a constant temperature to generate a hysteresis loop, or as a function of temperature at a constant field (Zero-Field-Cooled and Field-Cooled curves).[20]

-

Data Analysis: From the hysteresis loop, key parameters like saturation magnetization, remanence, and coercivity can be determined. Temperature-dependent measurements reveal transition temperatures, such as the blocking temperature in superparamagnets.[20]

Methodology (SQUID):

-

Principle: SQUID magnetometers are extremely sensitive and capable of measuring very small magnetic moments.[21][22] They are ideal for weakly magnetic materials.

-

Measurement: The sample is moved through superconducting detection coils, which are coupled to the SQUID. The change in magnetic flux is detected with high precision.[21] The measurement process for generating hysteresis loops and temperature-dependent curves is similar to VSM but with much higher sensitivity.[14]

Electron Spin Resonance (ESR) Spectroscopy

Principle: Also known as Electron Paramagnetic Resonance (EPR), this technique detects the absorption of microwave radiation by unpaired electrons in a magnetic field.[23] It is a powerful tool for detecting the presence of paramagnetic species and investigating magnetic ordering.[3]

Methodology:

-

Sample Preparation: A small amount of the powdered this compound is placed in a quartz sample tube.

-

Measurement: The sample is placed in a microwave cavity within a strong, variable magnetic field. Microwave radiation of a fixed frequency is applied. The magnetic field is swept, and a spectrum is recorded when the energy difference between electron spin states matches the energy of the microwaves, leading to absorption.

-

Analysis: Spectra are often recorded as a function of temperature.[3] The appearance of sharp lines, shifts in the resonance field, or significant line broadening can indicate the onset of magnetic ordering as the temperature is lowered.[3]

Application in Drug Development: Magnetic Targeting

The unique magnetic properties of iron-based compounds are foundational to their use in advanced drug delivery systems. While this compound itself is primarily a precursor, the iron oxide nanoparticles synthesized from it are at the forefront of this research.[8][24]

Concept: The core principle is magnetic drug targeting (MDT).[9] This approach involves loading a therapeutic agent onto magnetic nanoparticles (MNPs).[24][25] These drug-loaded MNPs are then administered systemically (e.g., via injection). An external magnetic field is applied to the specific target area in the body, such as a tumor or an inflamed region. The magnetic force attracts and retains the MNPs at this site, leading to a high local concentration of the drug while minimizing exposure and potential side effects to healthy tissues.[9][25] The superparamagnetic nature of these nanoparticles is crucial, as it ensures they are only magnetic when the external field is applied and do not aggregate once the field is removed.[9]

Conclusion

This compound is a compound of significant scientific interest due to its quasi-two-dimensional magnetic structure and superparamagnetic properties at elevated temperatures. Its characterization requires sophisticated techniques, including Mössbauer spectroscopy, magnetometry (VSM, SQUID), and ESR, which together provide a detailed picture of its magnetic behavior. Beyond its fundamental properties, this compound's primary role in modern applications is as a versatile precursor for synthesizing magnetic iron oxide nanoparticles. These nanoparticles are central to the development of innovative biomedical strategies, particularly in magnetic drug targeting, offering the potential for more effective and less toxic therapies. Continued research into the precise control of the magnetic properties of materials derived from this compound is essential for advancing these next-generation medical technologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C54H105FeO6 | CID 68388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Magnetic properties of quasi two-dimensional this compound for Journal of Applied Physics - IBM Research [research.ibm.com]

- 5. What are the magnetic properties of Metallic Stearate (if any)? - Blog [cjspvc.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Magnetism in drug delivery: The marvels of iron oxides and substituted ferrites nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Remote magnetic targeting of iron oxide nanoparticles for cardiovascular diagnosis and therapeutic drug delivery: where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct conversion of iron stearate into magnetic Fe and Fe3C nanocrystals encapsulated in polyhedral graphite cages - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 12. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. measurlabs.com [measurlabs.com]

- 17. SQUID biosusceptometry in the measurement of hepatic iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. analyzetest.com [analyzetest.com]

- 19. Vibrating-sample magnetometer - Wikipedia [en.wikipedia.org]

- 20. physics.byu.edu [physics.byu.edu]

- 21. Sensitive SQUID Bio-Magnetometry for Determination and Differentiation of Biogenic Iron and Iron Oxide Nanoparticles in the Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sensitive SQUID Bio-Magnetometry for Determination and Differentiation of Biogenic Iron and Iron Oxide Nanoparticles in the Biological Samples [mdpi.com]

- 23. Electron paramagnetic resonance study of ferrous cytochrome P-450scc-nitric oxide complexes: effects of cholesterol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Iron Oxide Nanoparticles for Magnetically-Guided and Magnetically-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Data for Ferric Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for Ferric Stearate (Iron (III) Stearate). Due to the limited specific experimental data for this compound in publicly accessible literature, this guide also details the standard experimental protocols, based on internationally recognized OECD guidelines, that would be employed to generate such data. This information is intended to support risk assessment, inform research and development, and ensure safe handling practices.

Chemical and Physical Properties

This compound is a metal-organic compound, specifically a salt of iron and stearic acid. It is classified as a metallic soap.[1]

| Property | Value | Reference |

| Chemical Formula | C54H105FeO6 | [1] |

| Molar Mass | 906.3 g/mol | [1] |

| CAS Number | 555-36-2 | [1] |

| Appearance | Orange-red or brown powder | [1] |

| Solubility | Insoluble in water. Soluble in hot ethanol, toluene, chloroform, acetone, benzene, turpentine. | [1] |

| Melting Point | 84 °C (183 °F; 357 K) | [1] |

| Boiling Point | 359.4 °C (678.9 °F; 632.5 K) | [1] |

Toxicological Data Summary

Comprehensive toxicological data for this compound is largely unavailable in the public domain. The tables below summarize the current status. For context, general toxicological information for iron compounds is provided where relevant, but this should not be directly extrapolated to this compound without specific testing.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD50 | No data available | Oral | No data available | Not Classified |

| LD50 | No data available | Dermal | No data available | Not Classified |

| LC50 | No data available | Inhalation | No data available | Not Classified |

General Information for Iron Compounds: Ingestion of high doses of soluble iron salts can be toxic, with a lethal dose in humans estimated to be between 200 and 250 mg/kg body weight. The primary effects of acute iron poisoning are on the gastrointestinal tract, cardiovascular system, and central nervous system.[2]

Skin and Eye Irritation/Sensitization

| Endpoint | Species | Result | Classification |

| Skin Irritation/Corrosion | No data available | No data available | Not Classified |

| Eye Irritation/Corrosion | No data available | No data available | Not Classified |

| Skin Sensitization | No data available | No data available | Not Classified |

Some sources suggest that this compound may cause skin and serious eye irritation[3][4]. However, other safety data sheets indicate no available data for these endpoints[5][6].

Genotoxicity

| Assay | System | Result |

| Ames Test (Bacterial Reverse Mutation) | No data available | No data available |

| In Vitro Chromosomal Aberration | No data available | No data available |

| In Vivo Micronucleus Test | No data available | No data available |

Carcinogenicity

| Species | Route | Result |

| No data available | No data available | No data available |

Reproductive and Developmental Toxicity

| Study Type | Species | Result |

| Two-GenerationReproductive Toxicity | No data available | No data available |

| Prenatal Developmental Toxicity | No data available | No data available |

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA (Occupational Safety and Health Administration), NIOSH (National Institute for Occupational Safety and Health), or ACGIH (American Conference of Governmental Industrial Hygienists).[7][8][9]

For particulates not otherwise regulated, general dust exposure limits may be considered. Employers should ensure that exposure is maintained below levels that cause irritation or other health effects.

Experimental Protocols

In the absence of specific data, the following standard OECD (Organisation for Economic Co-operation and Development) test guidelines would be appropriate for evaluating the toxicological properties of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Principle: This method involves a stepwise procedure with the use of a limited number of animals. The method is based on the principle that the toxicological endpoint of interest is an estimation of the dose that will cause mortality in a certain proportion of the animals.

-

Procedure:

-

A single dose of the substance is administered orally to a group of fasted animals (typically rats).

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

The procedure is repeated with a higher or lower dose depending on the outcome of the initial dose.

-

Skin Irritation/Corrosion - OECD 404

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10][11][12]

-

Procedure:

-

A small amount of the test substance (0.5 g) is applied to a shaved area of the skin of a single animal (typically an albino rabbit) under a semi-occlusive patch.[10]

-

The patch is removed after a 4-hour exposure period.[10]

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11]

-

If no corrosive effect is observed, the test may be repeated on additional animals to confirm the initial findings.[13]

-

Eye Irritation/Corrosion - OECD 405

-